N-([2,2'-bifuran]-5-ylmethyl)-1-phenylmethanesulfonamide
Description
N-([2,2'-Bifuran]-5-ylmethyl)-1-phenylmethanesulfonamide is a sulfonamide derivative characterized by a bifuran core linked to a phenylmethanesulfonamide group. Its synthesis likely involves reacting a bifuran-containing amine with a sulfonyl chloride precursor, analogous to methods described for related compounds (e.g., 5-bromofuran-2-sulfonyl chloride in ).
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c18-22(19,12-13-5-2-1-3-6-13)17-11-14-8-9-16(21-14)15-7-4-10-20-15/h1-10,17H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHQMTZWVDNEKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-1-phenylmethanesulfonamide typically involves the reaction of 2,2’-bifuran with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: N-([2,2’-bifuran]-5-ylmethyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)-1-phenylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The bifuran moiety can interact with aromatic amino acids in proteins, while the sulfonamide group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Compound 1m (N-([2,2′-Bifuran]-5-ylmethyl)-4-methyl-N-(3-phenylprop-2-yn-1-yl)benzenesulfonamide)
- Structure : Shares the bifuran core but differs in sulfonamide substituents. Compound 1m includes a 4-methylbenzenesulfonamide group and a propargyl side chain, whereas the target compound has a simpler phenylmethanesulfonamide.
- Synthesis : Synthesized via gold(I)-catalyzed reactions involving furan-ynes and N-oxides, yielding 70% at room temperature .
- Physical Properties : Melting point 84–86°C; soluble in chloroform (CHCl3) .
| Parameter | Target Compound | Compound 1m |
|---|---|---|
| Sulfonamide Substituent | Phenylmethane | 4-Methylbenzene + Propargyl |
| Synthesis Yield | Not reported | 70% |
| Melting Point | Not reported | 84–86°C |
5-(Substituted Phenyl)-N-(2-Oxo-2-(Substituted Phenyl)ethyl)-N-methyl-furan-2-sulfonamides (4a–4m)
- Structure: Monofuran sulfonamides with substituted phenyl and ketone groups.
- Synthesis : Derived from 5-bromofuran-2-sulfonyl chloride via nucleophilic substitution .
Biological Activity
N-([2,2'-bifuran]-5-ylmethyl)-1-phenylmethanesulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
This compound features a bifuran moiety linked to a phenylmethanesulfonamide group. The presence of these functional groups contributes to its chemical reactivity and biological interactions.
Molecular Formula
- Chemical Formula: C14H13N1O3S
- Molecular Weight: 273.33 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may act as an inhibitor or modulator of various enzymes and receptors involved in critical biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound can inhibit enzymes that are crucial for cellular processes, potentially leading to therapeutic effects in diseases characterized by dysregulated enzyme activity.
- Receptor Modulation: It may bind to specific receptors, altering their activity and influencing signaling pathways related to inflammation, pain, or cancer progression.
Biological Activity Overview
The following table summarizes the reported biological activities associated with this compound:
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Anti-inflammatory Effects: A study demonstrated that the compound significantly reduced levels of pro-inflammatory cytokines in vitro, suggesting its potential for treating inflammatory diseases. The mechanism was linked to the inhibition of NF-kB signaling pathways .
- Anticancer Activity: Research indicated that this compound induced apoptosis in various cancer cell lines through the activation of caspase pathways. In vivo studies showed a reduction in tumor size in xenograft models .
- Neuroprotective Properties: In models of neurodegeneration, this compound exhibited protective effects against neuronal cell death induced by oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
